Direct Comparative Inhibition of CYP1A2 vs. Analogous Scaffolds
The target compound demonstrates measurable but low inhibition of CYP1A2, a key hepatic enzyme. Quantitative data shows an IC50 of 10,000 nM against CYP1A2 in human liver microsomes [1]. This low affinity provides a benchmark for differentiating it from other, more potent imidazole-based CYP inhibitors. While direct head-to-head comparison with a specific analog is not available in a single assay, class-level inference based on established structure-activity relationships suggests that the 2-methyl substitution and meta-positioning of the benzonitrile contribute to this specific level of CYP interaction [2].
| Evidence Dimension | CYP1A2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Imidazole class CYP inhibitors (baseline potency can be sub-nanomolar for potent inhibitors); non-methylated imidazole analogs (inferred to have different binding affinity) |
| Quantified Difference | Low micromolar activity (10 µM), indicating weak CYP1A2 interaction relative to potent CYP inhibitors |
| Conditions | Pooled human liver microsomes, midazolam as substrate, 30-minute preincubation with NADPH |
Why This Matters
This data provides a key safety and drug-interaction benchmark, allowing researchers to select this building block over other imidazoles when a lower potential for CYP-mediated metabolism issues is required during early lead optimization.
- [1] BindingDB. Entry BDBM50597471, CHEMBL5176687. IC50: 1.00E+4 nM for CYP1A2 inhibition. 2023-06-22. View Source
- [2] Ahmed S, Smith JH, Nicholls PJ, Whomsley R, Cariuk P. Synthesis and biological evaluation of imidazole based compounds as cytochrome P-450 inhibitors. Drug Des Discov. 1995;13:27-41. View Source
